Ethyl 3-nitrobenzoate
Overview
Description
Ethyl 3-nitrobenzoate is an organic compound with the molecular formula C9H9NO4. It is an ester derived from 3-nitrobenzoic acid and ethanol. This compound is known for its pale yellow crystalline appearance and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-nitrobenzoate can be synthesized through the nitration of ethyl benzoate. The process involves the reaction of ethyl benzoate with a mixture of concentrated sulfuric acid and concentrated nitric acid. The reaction is typically carried out at low temperatures (0-10°C) to control the exothermic nature of the nitration process .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are carefully monitored to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques to remove any impurities.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form ethyl 3-aminobenzoate. This is typically achieved using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium hydroxide.
Hydrolysis: The ester group in this compound can be hydrolyzed to form 3-nitrobenzoic acid and ethanol. This reaction is typically carried out under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium hydroxide.
Hydrolysis: Acidic or basic conditions.
Major Products Formed:
Reduction: Ethyl 3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3-nitrobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-nitrobenzoate primarily involves its reactivity due to the presence of the nitro group. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce different functional groups into the aromatic ring.
Comparison with Similar Compounds
Ethyl 3-nitrobenzoate can be compared with other nitrobenzoate esters such as:
Ethyl 4-nitrobenzoate: Similar in structure but with the nitro group at the para position. It exhibits different reactivity due to the position of the nitro group.
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group. It has slightly different physical properties and reactivity.
Ethyl 2-nitrobenzoate: The nitro group is at the ortho position, leading to different steric and electronic effects.
This compound is unique due to the position of the nitro group at the meta position, which influences its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
ethyl 3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-14-9(11)7-4-3-5-8(6-7)10(12)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBIJCPQTPFQKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060692 | |
Record name | Benzoic acid, 3-nitro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618-98-4 | |
Record name | Benzoic acid, 3-nitro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzoic acid, 3-nitro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-nitrobenzoate | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32740 | |
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Record name | Ethyl 3-nitrobenzoate | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6762 | |
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Record name | Benzoic acid, 3-nitro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3-nitro-, ethyl ester | |
Source | EPA DSSTox | |
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Record name | Ethyl 3-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.614 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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